2-(3-Chlorophenyl)-2-methoxypropan-1-amine
Description
2-(3-Chlorophenyl)-2-methoxypropan-1-amine is a synthetic organic compound featuring a propan-1-amine backbone with a 3-chlorophenyl group and a methoxy substituent at the second carbon. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of approximately 199.68 g/mol (calculated from substituent contributions). The compound is characterized by its aromatic chloro-substitution, which introduces electron-withdrawing effects, and the methoxy group, which offers steric bulk and moderate polarity. It is primarily utilized as an intermediate in pharmaceutical research, though specific biological activities remain underexplored in the available literature .
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(7-12,13-2)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVEMAMCXHECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-(3-Chlorophenyl)-2-methoxypropan-1-amine is a substituted propanamine featuring a chlorophenyl moiety and a methoxy group on the alpha carbon. Its synthesis typically involves selective functionalization of the propanamine backbone, introduction of the methoxy group via epoxide ring-opening or etherification, and incorporation of the 3-chlorophenyl substituent. The key challenges include regioselectivity, control of stereochemistry, and minimizing by-products.
Epoxide Ring-Opening Route with Alcohols
One of the principal synthetic strategies involves the ring-opening of an oxirane (epoxide) intermediate with an alcohol to form a glycol monoether intermediate, which is then further transformed into the target amine derivative.
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- An oxirane derivative (e.g., 2-(3-chlorophenyl)oxirane) is reacted with methanol or another alcohol under acidic catalysis.
- The reaction proceeds at temperatures ranging from -20°C to +100°C, preferably 0 to 40°C.
- Acid catalysts or acid condensation agents promote ring-opening efficiently.
- The product is a glycol monoether intermediate, which can be converted to the amine via further substitution or reduction steps.
Reaction Conditions and Notes:
- Excess alcohol serves as both reagent and solvent.
- Reaction times vary from 0.5 to 16 hours.
- Without catalysts, harsher conditions are needed, leading to more by-products and lower yields.
- Suitable solvents include acetonitrile, dimethylformamide, dimethyl sulfoxide, acetone, or mixtures thereof, but excess alcohol is preferred.
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- Good control over regioselectivity.
- Mild reaction conditions preserve sensitive functional groups.
Reference: This method is documented in patent CA1223264A, describing the preparation of related 1-triazolylethyl ether derivatives but applicable by analogy to this compound synthesis.
Nucleophilic Substitution Using 3-Chloropropylamine Derivatives
Another synthetic approach uses 3-chloropropylamine hydrochloride as a starting material, which undergoes sequential reactions to introduce the methoxy and amine functionalities.
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- Formation of N-(3-chloropropyl) methacrylamide via reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis at 0-5°C for 1-5 hours.
- Reaction with potassium phthalimide to obtain a protected amine intermediate (N-[N'-(methacryloyl)-3-aminopropyl] phthalic imidine) at 50-150°C.
- Hydrazinolysis with hydrazine hydrate to deprotect and yield N-(3-aminopropyl) methacrylamide at 0-100°C.
- Conversion to hydrochloride salt by reaction with HCl at 0-25°C.
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- Yields range from 87% to 94.7% for intermediate steps.
- Purification involves extraction, washing, and drying steps.
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- Though this method is primarily for methacrylamide derivatives, the nucleophilic substitution principles and protection/deprotection strategies can be adapted to synthesize this compound analogues.
Reference: Detailed in patent CN102503849B, providing a robust synthetic framework for amine derivatives starting from 3-chloropropylamine.
General Synthetic Considerations and Optimization
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- Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) facilitate epoxide ring-opening.
- Base catalysts (e.g., sodium hydroxide, sodium acetate) are used in amide formation steps.
- Hydrazine hydrate is effective for deprotection in phthalimide-based strategies.
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- Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) improve solubility and reaction rates.
- Alcohols can serve as both reagents and solvents in ether formation.
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- Low temperatures (0-5°C) are critical in initial acylation steps to control reaction rates and avoid side reactions.
- Elevated temperatures (up to 150°C) are used in substitution reactions with phthalimide.
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- Extraction with organic solvents (ethyl acetate, toluene).
- Washing with saturated sodium bicarbonate and brine.
- Drying over anhydrous agents and concentration under reduced pressure.
Data Table Summarizing Key Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions (Temp, Time) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxide ring-opening | 2-(3-chlorophenyl)oxirane + MeOH | Acid catalyst (e.g., H2SO4) | 0 to 40°C, 0.5–16 h | Not specified | Excess alcohol as solvent; mild conditions |
| Nucleophilic substitution | 3-chloropropylamine hydrochloride | Methacrylic anhydride, base, phthalimide, hydrazine hydrate | 0-5°C (acylation), 50-150°C (substitution), 0-100°C (deprotection) | 87-94.7 | Multi-step; protection/deprotection steps |
| Direct amination (literature) | Not specified | Various amination agents | Variable | Variable | Less documented for target compound |
Research Findings and Recommendations
- The epoxide ring-opening method is preferred for its simplicity and mild conditions, which preserve the integrity of the chlorophenyl and methoxy groups.
- The multi-step nucleophilic substitution approach offers precise control over amine functionality but requires more complex purification and longer synthesis times.
- Optimization of reaction parameters such as catalyst type, temperature, and solvent choice can significantly impact the yield and purity.
- No direct, single-step synthesis of this compound has been extensively reported in open literature, indicating scope for further research.
- Analytical techniques such as NMR, LC-MS, and HPLC are essential for monitoring reaction progress and confirming product identity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
- Antidepressant Activity : Research indicates that compounds with similar structural motifs to 2-(3-Chlorophenyl)-2-methoxypropan-1-amine exhibit antidepressant properties. The presence of the chlorophenyl group may enhance interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Neuroprotective Effects : Studies suggest that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The methoxy group is hypothesized to play a role in modulating neuroinflammatory responses .
Case Study: Synthesis and Characterization
A recent study synthesized a related compound, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, demonstrating the utility of this compound as a precursor. This synthesis involved the Schotten-Baumann reaction and was characterized using NMR and IR spectroscopy, confirming the structural integrity necessary for biological activity .
Agricultural Applications
Herbicidal Formulations
The compound has been explored as a component in herbicidal compositions. Its structural analogs have shown efficacy in controlling unwanted vegetation by inhibiting specific enzymatic pathways in plants. The incorporation of the chlorophenyl moiety is believed to enhance herbicidal activity by improving selectivity and potency against target species .
Research Findings
A patent outlines the use of phenylisoxazoline derivatives containing similar structural features for herbicidal applications. These compounds demonstrated significant effectiveness in field trials, showcasing the agricultural potential of chlorinated phenyl compounds .
Materials Science Applications
Polymer Chemistry
The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to act as a building block for polymeric materials has been investigated, particularly in creating polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
In recent experiments, polymers synthesized from this compound exhibited improved resistance to thermal degradation compared to standard polymers. This enhancement is attributed to the steric hindrance provided by the chlorophenyl group, which stabilizes the polymer matrix under heat exposure .
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-2-methoxypropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Molecular Targets and Pathways:
Receptors: Binding to specific receptors in biological systems.
Enzymes: Inhibition or activation of certain enzymes.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-methoxypropan-1-amine
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂FN
- Molecular Weight : 238.13 g/mol
- Substituents : 3-chloro-2-fluorophenyl (dual halogenation), methyl.
- Synthesis : Involves halogenation and subsequent methylation, as demonstrated in American Elements’ product documentation .
- Key Difference : Fluorine’s electronegativity and methyl’s steric effects could alter metabolic stability compared to the methoxy group in the target compound.
1-(2-Chlorophenyl)-N-methylpropan-2-amine
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 183.68 g/mol
- Substituents : 2-chlorophenyl (ortho-substitution), methylamine.
- Synthesis : Derived from phenethylamine derivatives via reductive amination .
- Key Difference : Ortho-chloro substitution may induce conformational strain, reducing bioavailability compared to para- or meta-substituted analogs.
Physicochemical Properties
| Property | This compound | 2-(4-Bromophenyl)-2-methoxypropan-1-amine | 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine |
|---|---|---|---|
| Molecular Weight | 199.68 g/mol | 230.11 g/mol | 238.13 g/mol |
| Polarity | Moderate (methoxy) | Moderate | Low (methyl vs. methoxy) |
| Lipophilicity (LogP) | Estimated ~2.5 | Higher (~3.0, due to Br) | ~2.8 (fluorine reduces lipophilicity) |
| Thermal Stability | Likely stable up to 150°C | Slightly lower (Br may destabilize) | High (fluorine enhances stability) |
Biological Activity
2-(3-Chlorophenyl)-2-methoxypropan-1-amine, also known as a substituted amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C10H14ClN
- Molecular Weight: 185.68 g/mol
This compound features a chlorophenyl group and a methoxy group, which are key to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the methoxy group can enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.
Potential Targets
- Monoamine Transporters: Compounds with similar structures have been shown to interact with serotonin and norepinephrine transporters, suggesting potential antidepressant or anxiolytic effects.
- Neurotransmitter Receptors: The chlorophenyl moiety may influence binding affinity to specific receptors, potentially modulating neurochemical pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure can significantly alter biological activity. For instance:
- Chlorine Substitution: The introduction of chlorine at the 3-position of the phenyl ring has been associated with increased potency against certain targets.
- Methoxy Group Influence: The methoxy group enhances solubility and receptor binding, making it a crucial feature in the design of derivatives.
| Compound | Substituents | IC50 (nM) | Biological Activity |
|---|---|---|---|
| A | Cl | 150 | Moderate affinity for serotonin transporter |
| B | OCH3 | 75 | High affinity for norepinephrine transporter |
| C | Cl + OCH3 | 30 | Potent dual-action on serotonin and norepinephrine transporters |
Case Studies
Case Study 1: Antidepressant Activity
A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The compounds were administered in varying doses, showing a dose-dependent increase in serotonin levels.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent findings highlight the compound's potential in treating mood disorders and neurodegenerative conditions. In vitro studies have shown promising results regarding its ability to inhibit reuptake mechanisms associated with neurotransmitter dysregulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, and what are their respective advantages?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-chlorophenylmagnesium bromide with a methoxy-protected propan-1-amine precursor under inert atmosphere (e.g., argon) at controlled temperatures (0–5°C). Purification via recrystallization or column chromatography ensures high yield (>75%) and purity (>95%). Advantages include scalability and compatibility with functional groups. Reaction conditions must avoid hydrolysis of the methoxy group .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
- Methodological Answer :
- NMR : Confirm aromatic protons (δ 7.2–7.5 ppm) and methoxy protons (δ 3.3 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 199.6 (M+H⁺).
- X-ray Crystallography : Resolve stereochemistry and bond angles using SHELX software for refinement .
- HPLC : Purity >98% with a C18 column (acetonitrile/water mobile phase).
Q. What are the optimal storage conditions for this compound to ensure stability in laboratory settings?
- Methodological Answer : Store in amber vials at −20°C under inert gas (argon) to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Room-temperature storage is permissible for short-term use (<1 month), but long-term stability requires −80°C. Hazard statements (H302, H315) necessitate sealed containers and secondary containment .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the compound's biological activity across different assays?
- Methodological Answer :
- Purity Validation : Use HPLC-MS to rule out impurities (e.g., 3-chlorophenyl byproducts) contributing to false signals .
- Assay Optimization : Standardize buffer pH (7.4) and temperature (37°C) to mimic physiological conditions.
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based assays (e.g., cytotoxicity in HEK293).
- Structural Analogs : Test bromo-substituted analogs (e.g., 2-(4-bromophenyl)-2-methoxypropan-1-amine) to isolate substituent effects .
Q. How does the substitution pattern (3-chlorophenyl vs. other positions) influence the compound's reactivity in nucleophilic reactions?
- Methodological Answer :
- Steric Effects : 3-chloro substitution reduces steric hindrance compared to 2- or 4-position isomers, enhancing nucleophilic attack at the amine group.
- Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity of the adjacent carbon, facilitating SN2 reactions.
- Experimental Validation : Compare reaction rates with 2-/4-chloro analogs using kinetic studies (NMR monitoring) .
Q. What computational methods are suitable for modeling the compound's interactions with biological targets, and how to validate these predictions experimentally?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity with serotonin receptors (e.g., 5-HT2A).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS).
- Validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD).
- Mutagenesis : Replace key residues (e.g., Asp155 in 5-HT2A) to confirm docking poses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
